5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This would involve studying the various chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Structural Analysis and Computational Studies
A study on the structural parameters of related pyrrole derivatives provides insights into the molecular configurations and intermolecular interactions within crystals. For example, the crystal structure of a closely related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was solved by X-ray diffraction, highlighting the importance of hydrogen bonds in forming dimers and the planarity of the pyrrolic ring. Computational methods such as density functional theory and Hartree–Fock calculations were employed to understand the electronic structure and stability of these dimers (Silva, M. R. et al., 2006).
Synthesis and Characterization of Pyrrole Derivatives
The synthesis of pyrrole derivatives plays a crucial role in exploring their potential applications in material science, pharmaceuticals, and organic chemistry. Research into the rearrangement of ethoxycarbonyl-substituted pyrroles underlines the synthetic versatility of these compounds, leading to high yields of pyrrole-4-carboxylic acids via second-order Beckmann rearrangement (Станкявичyс, А. П. et al., 2013). Another example includes the use of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Pd-catalysed cross-coupling reactions to synthesize condensed pyrazoles, showcasing the synthetic utility of carboxylate precursors in constructing complex heterocyclic systems (Arbačiauskienė, Eglė et al., 2011).
Material Science and Supramolecular Chemistry
In the realm of materials science, pyrrole derivatives have been investigated for their potential in creating supramolecular structures and liquid-crystalline networks. For instance, supramolecular liquid-crystalline networks built by the self-assembly of multifunctional hydrogen-bonding molecules demonstrate the application of pyrrole derivatives in forming ordered, functional materials. These networks, prepared from trifunctional hydrogen-bond donors and bifunctional acceptors, exhibit liquid-crystalline phases, showcasing the role of pyrrole derivatives in advanced material design (Kihara, H. et al., 1996).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves predicting or suggesting future research directions or applications of the compound based on its properties and behavior.
Please consult a relevant expert or refer to specific scientific literature for detailed information.
properties
IUPAC Name |
5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-4-15-10(14)8-5(2)7(9(12)13)6(3)11-8/h11H,4H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZQCXPDRSMKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202409 | |
Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
5408-10-6 | |
Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5408-10-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5408-10-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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